Cas no 38239-46-2 (5-Bromo-3-methylthiophene-2-carbaldehyde)
5-Bromo-3-methylthiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenecarboxaldehyde, 5-bromo-3-methyl-
- 5-Bromo-3-methylthiophene-2-carbaldehyde
- 5-Bromo-3-methyl-2-thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde,5-bromo-3-methyl
- 5-Brom-3-methylthiophen-2-carbaldehyd
- 5-bromo-3-methyl-thiophene-2-carbaldehyde
- 5-bromo-3-methyl-thiophene-2-carboxaldehyde
- NIXUUECXYHZKTI-UHFFFAOYSA-N
- 6344AJ
- AB55882
- TRA0031625
- FCH1397900
- 3-Methyl-5-bromothiophene-2-carbaldehyde
- SY027813
- J3.538.872I
- AKOS022693180
- MFCD10000783
- DB-069657
- DTXSID90568462
- 38239-46-2
- CS-0451922
- AC2045
- CS-11672
- Z1269169596
- SCHEMBL1021333
- EN300-719632
-
- MDL: MFCD10000783
- Inchi: 1S/C6H5BrOS/c1-4-2-6(7)9-5(4)3-8/h2-3H,1H3
- InChI Key: NIXUUECXYHZKTI-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=C(C=O)S1
Computed Properties
- Exact Mass: 203.92400
- Monoisotopic Mass: 203.92445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.3
- XLogP3: 2.8
Experimental Properties
- PSA: 45.31000
- LogP: 2.63150
5-Bromo-3-methylthiophene-2-carbaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-3-methylthiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169003729-5g |
5-Bromo-3-methylthiophene-2-carbaldehyde |
38239-46-2 | 95% | 5g |
$440.84 | 2023-09-02 | |
| TRC | B614005-50mg |
5-Bromo-3-methylthiophene-2-carbaldehyde |
38239-46-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B614005-100mg |
5-Bromo-3-methylthiophene-2-carbaldehyde |
38239-46-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B614005-500mg |
5-Bromo-3-methylthiophene-2-carbaldehyde |
38239-46-2 | 500mg |
$ 210.00 | 2022-06-07 | ||
| Chemenu | CM243157-5g |
5-Bromo-3-methylthiophene-2-carbaldehyde |
38239-46-2 | 95% | 5g |
$400 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852160-1g |
5-Bromo-3-methylthiophene-2-carbaldehyde |
38239-46-2 | ≥95% | 1g |
1,161.00 | 2021-05-17 | |
| abcr | AB526620-250 mg |
5-Bromo-3-methylthiophene-2-carbaldehyde; . |
38239-46-2 | 250MG |
€178.60 | 2023-04-17 | ||
| abcr | AB526620-1 g |
5-Bromo-3-methylthiophene-2-carbaldehyde; . |
38239-46-2 | 1g |
€294.50 | 2023-04-17 | ||
| abcr | AB526620-5 g |
5-Bromo-3-methylthiophene-2-carbaldehyde; . |
38239-46-2 | 5g |
€742.10 | 2023-04-17 | ||
| Chemenu | CM243157-5g |
5-Bromo-3-methylthiophene-2-carbaldehyde |
38239-46-2 | 95% | 5g |
$400 | 2024-07-17 |
5-Bromo-3-methylthiophene-2-carbaldehyde Suppliers
5-Bromo-3-methylthiophene-2-carbaldehyde Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 5-Bromo-3-methylthiophene-2-carbaldehyde
Comprehensive Overview of 5-Bromo-3-methylthiophene-2-carbaldehyde (CAS No. 38239-46-2)
5-Bromo-3-methylthiophene-2-carbaldehyde (CAS No. 38239-46-2) is a versatile heterocyclic aldehyde widely utilized in pharmaceutical, agrochemical, and material science research. This compound, featuring a brominated thiophene core, has garnered significant attention due to its unique reactivity and applications in organic synthesis. Researchers and industries value its role as a building block for constructing complex molecules, particularly in the development of bioactive compounds and functional materials.
The molecular structure of 5-Bromo-3-methylthiophene-2-carbaldehyde combines a thiophene ring with a formyl group at the 2-position and a bromine substituent at the 5-position, enhancing its electrophilic properties. This configuration makes it an excellent precursor for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in modern drug discovery. Recent studies highlight its utility in synthesizing thiophene-based polymers, which are critical for organic electronics like OLEDs and solar cells, aligning with the global push for sustainable energy solutions.
In the context of green chemistry, 5-Bromo-3-methylthiophene-2-carbaldehyde has been explored for its potential in catalysis and biodegradable material design. Its derivatives exhibit promising antimicrobial and antifungal activities, addressing growing concerns over antibiotic resistance. Furthermore, its compatibility with microwave-assisted synthesis techniques reduces reaction times and energy consumption, resonating with the industry's shift toward eco-friendly processes.
The compound's stability under standard conditions and compatibility with diverse solvent systems make it a preferred choice for high-throughput screening in medicinal chemistry. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize its purity and reactivity. As demand for custom synthesis and tailor-made intermediates rises, 38239-46-2 remains a staple in contract research organizations (CROs) and academic labs.
Emerging trends in AI-driven drug design have further amplified interest in 5-Bromo-3-methylthiophene-2-carbaldehyde, as computational models predict its utility in fragment-based drug discovery. Its structural motifs frequently appear in cheminformatics databases, underscoring its relevance in virtual screening campaigns. Additionally, its role in metal-organic frameworks (MOFs) for gas storage applications aligns with innovations in carbon capture technologies.
From a commercial perspective, suppliers often highlight CAS 38239-46-2 as a high-purity reagent with stringent QC protocols, catering to GMP-compliant production. Its inclusion in catalogues of specialty chemicals reflects its niche yet expanding market. For researchers seeking structure-activity relationship (SAR) insights or scalable synthesis routes, this compound offers a robust platform for innovation.
In summary, 5-Bromo-3-methylthiophene-2-carbaldehyde exemplifies the intersection of fundamental research and industrial application. Its adaptability to cutting-edge technologies and alignment with global sustainability goals ensure its continued prominence in scientific literature and commercial pipelines alike.
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